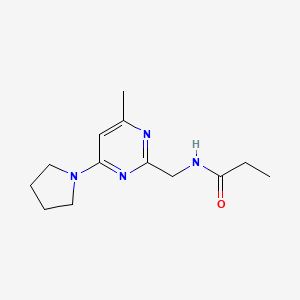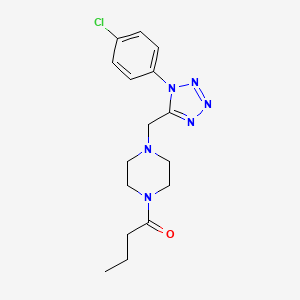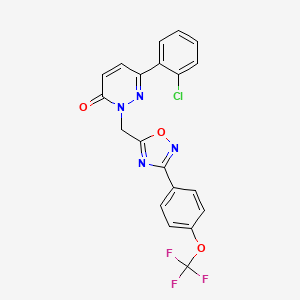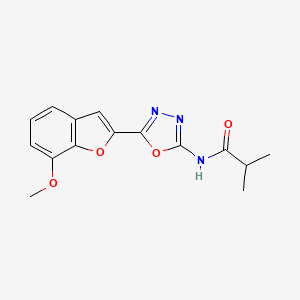
Benzyl-1,3-Benzodioxol-5-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1,3-benzodioxol-5-ylcarbamate is a chemical compound with the molecular formula C15H13NO4 . It has an average mass of 271.268 Da and a monoisotopic mass of 271.084473 Da . This compound holds immense potential in scientific research, with unique properties and versatile nature that find applications in various studies, including drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of Benzyl 1,3-benzodioxol-5-ylcarbamate is represented by the formula C15H13NO4 . The average mass is 271.268 Da, and the monoisotopic mass is 271.084473 Da .Chemical Reactions Analysis
While the specific chemical reactions involving Benzyl 1,3-benzodioxol-5-ylcarbamate are not detailed in the search results, there are general reactions involving benzylic compounds. For instance, a transition-metal-free cross-coupling between benzylic sulfonylhydrazones and alkyl boronic acids has been reported . Another study mentions a radical condensation reaction where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides .Wissenschaftliche Forschungsanwendungen
- Benzyl-1,3-Benzodioxol-5-ylcarbamate wurde auf seine Antikrebs-Eigenschaften untersucht. Forscher entwarfen eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit 3-N-kondensierten Heteroaryl-Einheiten, basierend auf Literaturberichten über die Aktivität von Indolen gegen Krebszelllinien. Diese Verbindungen wurden synthetisiert und auf ihre Antikrebsaktivität gegen Prostata-, Pankreas- und akute lymphoblastische Leukämie-Krebszelllinien untersucht. Insbesondere zeigten Verbindungen wie 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20 vielversprechende IC50-Werte gegen Krebszellen .
- This compound könnte in der organischen Elektrokatalyse relevant sein. Obwohl die Forschung in diesem Bereich begrenzt ist, spielen geeignete Katalysatoren eine entscheidende Rolle bei der Steigerung der Effizienz elektrochemischer Reaktionen .
Krebsforschung
Elektrochemie
Zukünftige Richtungen
Benzyl 1,3-benzodioxol-5-ylcarbamate holds immense potential in scientific research. A recent study has reported the design, synthesis, and anticancer evaluation of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position . This suggests that Benzyl 1,3-benzodioxol-5-ylcarbamate and related compounds could be further explored for their potential applications in drug development and other areas of research.
Wirkmechanismus
Target of Action
Compounds like “Benzyl 1,3-benzodioxol-5-ylcarbamate” often target specific enzymes or receptors in the body. For instance, benzyl benzoate, a related compound, is known to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
The compound might interact with its targets by binding to them, thereby altering their function. For example, benzyl benzoate is lethal to certain mites and is useful in the treatment of scabies .
Biochemische Analyse
Biochemical Properties
Benzyl 1,3-benzodioxol-5-ylcarbamate plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions at the benzylic position . These interactions are crucial for the synthesis and metabolism of various biomolecules. Additionally, Benzyl 1,3-benzodioxol-5-ylcarbamate can form stable complexes with proteins, influencing their structure and function.
Cellular Effects
Benzyl 1,3-benzodioxol-5-ylcarbamate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, Benzyl 1,3-benzodioxol-5-ylcarbamate can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of Benzyl 1,3-benzodioxol-5-ylcarbamate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the oxidation of substrates. Additionally, Benzyl 1,3-benzodioxol-5-ylcarbamate can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 1,3-benzodioxol-5-ylcarbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzyl 1,3-benzodioxol-5-ylcarbamate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to Benzyl 1,3-benzodioxol-5-ylcarbamate has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Benzyl 1,3-benzodioxol-5-ylcarbamate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that Benzyl 1,3-benzodioxol-5-ylcarbamate can cause oxidative stress and inflammation at high doses .
Metabolic Pathways
Benzyl 1,3-benzodioxol-5-ylcarbamate is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. The compound interacts with enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of Benzyl 1,3-benzodioxol-5-ylcarbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can affect its biological activity and function. Studies have shown that Benzyl 1,3-benzodioxol-5-ylcarbamate can accumulate in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
Benzyl 1,3-benzodioxol-5-ylcarbamate exhibits specific subcellular localization, which is crucial for its activity and function. The compound contains targeting signals that direct it to specific compartments or organelles within the cell. Post-translational modifications, such as phosphorylation, can also influence its subcellular localization. Benzyl 1,3-benzodioxol-5-ylcarbamate has been found to localize in the nucleus, where it can interact with transcription factors and modulate gene expression .
Eigenschaften
IUPAC Name |
benzyl N-(1,3-benzodioxol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(18-9-11-4-2-1-3-5-11)16-12-6-7-13-14(8-12)20-10-19-13/h1-8H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUWBXJDZIMWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2512875.png)
![N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2512877.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/no-structure.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512880.png)
![[1-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2512882.png)
![2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2512883.png)
![6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2512888.png)



![6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512893.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2512896.png)